molecular formula C8H11N5S B4420344 1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine

Cat. No.: B4420344
M. Wt: 209.27 g/mol
InChI Key: DXXJTCDFKHJVBB-UHFFFAOYSA-N
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Description

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine is a heterocyclic compound that contains both a tetrazole and a thiophene ring. These types of compounds are known for their diverse applications in medicinal chemistry, material science, and other fields due to their unique structural properties.

Preparation Methods

The synthesis of 1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine can be approached through various synthetic routes. One common method involves the cycloaddition of sodium azide with organic nitriles under neutral conditions and microwave heating . This method is advantageous due to its mild reaction conditions and high yields. Industrial production methods often utilize similar approaches but on a larger scale, ensuring the process is cost-effective and efficient.

Chemical Reactions Analysis

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or acetonitrile, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both a thiophene and a tetrazole ring, providing it with distinct structural and functional properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-N-[(3-methylthiophen-2-yl)methyl]tetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6-3-4-14-7(6)5-9-8-10-11-12-13(8)2/h3-4H,5H2,1-2H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXJTCDFKHJVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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